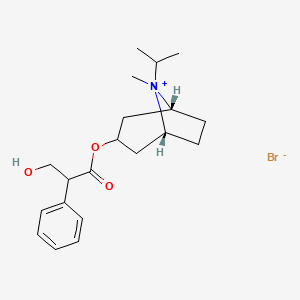![molecular formula C36H35N3O4 B1672182 (2S)-2-[[(2R)-2-[(3,5-二甲基苯甲酰)-甲基氨基]-3-(4-苯基苯基)丙酰]氨基]-3-(1H-吲哚-3-基)丙酸 CAS No. 169545-27-1](/img/structure/B1672182.png)
(2S)-2-[[(2R)-2-[(3,5-二甲基苯甲酰)-甲基氨基]-3-(4-苯基苯基)丙酰]氨基]-3-(1H-吲哚-3-基)丙酸
描述
Potent and selective endothelin B (ETB) receptor antagonist
IRL-2500 is a potent and selective endothelin-B receptor antagonist. IRL-2500 inhibited the binding of [125I]-endothelin-1 (ET-1) to human ETB (IC50 1.3 +/- 0.2 nM) and ETA (IC50 94 +/- 3 nM) receptors expressed in transfected Chinese hamster ovary (CHO) cells. In in vitro studies, IRL 2500 inhibited the sarafotoxin S6c (STX6c)-mediated contraction of the dog saphenous vein (pKb 7.77) and the STX6c-induced relaxation of the preconstricted rabbit mesenteric artery (pKb 6.92). IRL 2500 also attenuated the IRL 1620-mediated increase in renal vascular resistance (RVR) in the anesthetized rat.
科学研究应用
Endothelin Receptor Antagonist
IRL-2500 is a potent antagonist of endothelin ET-B receptors . It exhibits selectivity for ET-B over ET-A receptors when inhibiting the binding of [125I]-Endothein-1 . This makes it a valuable tool in research for understanding the role of endothelin receptors in various physiological and pathological processes.
Cardiovascular Research
IRL-2500 has been used in cardiovascular research. It attenuates the effects of ETB-selective agonists in vitro and in-vivo, such as saraphotoxin S6c-mediated dog saphenous vein contraction . This suggests a potential role for IRL-2500 in the study of cardiovascular diseases.
Renal Function Studies
IRL-2500 has been used to study renal function. It attenuates IRL-1620-induced transient decrease in arterial pressure and increase in renal vascular resistance in rats . This highlights its potential use in renal physiology and pathology research.
Neurological Research
IRL-2500 has been used in neurological research. It has been shown to ameliorate ischemic brain injury . This suggests that IRL-2500 could be a novel neuroprotective drug, opening up new avenues for research in neurology and neuropharmacology.
Astrocytic Activation
IRL-2500 has been implicated in astrocytic activation. Endothelin B (ET B) receptors are highly expressed in reactive astrocytes and are upregulated by brain injury . Activation of astrocyte ET B receptors promotes the induction of reactive astrocytes . This suggests a role for IRL-2500 in the study of astrocyte function and neuroinflammation.
Alzheimer’s Disease Research
In animal models of Alzheimer’s disease, ET B -receptor-mediated regulation of astrocytic activation has been reported to improve brain disorders . This suggests a potential role for IRL-2500 in Alzheimer’s disease research.
Brain Ischemia Research
IRL-2500 has been used in research on brain ischemia. ET B -receptor-mediated regulation of astrocytic activation has been reported to improve outcomes in models of brain ischemia . This highlights the potential of IRL-2500 in the study of stroke and other ischemic brain disorders.
Neuropathic Pain and Traumatic Brain Injury Research
IRL-2500 has potential applications in the study of neuropathic pain and traumatic brain injury. ET B -receptor-mediated regulation of astrocytic activation has been reported to improve these conditions in animal models .
作用机制
Target of Action
IRL-2500, also known as (®-3-([1,1’-Biphenyl]-4-yl)-2-(N,3,5-trimethylbenzamido)propanoyl)-L-tryptophan, is a potent antagonist of the Endothelin receptor . It shows some selectivity for ETB receptors over ETA receptors . The IC50 values are 1.3 nM for ETB and 94 nM for ETA receptors .
Mode of Action
IRL-2500 interacts with its targets, the Endothelin receptors, by inhibiting their function . It has been suggested that IRL-2500 acts as an inverse agonist
Biochemical Pathways
The Endothelin system, which includes the Endothelin peptides and their corresponding receptors, contributes to the maintenance of vascular tone, regulation of inflammation and proliferation, and balancing of water homeostasis . By inhibiting the ETB receptors, IRL-2500 can affect these pathways and their downstream effects.
Pharmacokinetics
It is known that irl-2500 can be administered via intravenous injection .
Result of Action
The inhibition of ETB receptor-mediated blood pressure increase and renal vascular resistance in rats in vivo has been observed as a result of the action of IRL-2500 . This suggests that IRL-2500 could potentially be used in the treatment of conditions related to blood pressure and renal function.
Action Environment
属性
IUPAC Name |
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDORQWMYRRLQV-JHOUSYSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415511 | |
| Record name | IRL-2500 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
CAS RN |
169545-27-1 | |
| Record name | IRL-2500 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of IRL 2500 and how does it interact with this target?
A1: IRL 2500 acts as a potent and selective antagonist of the endothelin ETB receptor. [, ] It binds to the ETB receptor, effectively blocking the binding of endothelin-1 (ET-1) and other agonists, thus inhibiting the activation of downstream signaling pathways. [, ]
Q2: What are the downstream effects of IRL 2500 binding to the ETB receptor?
A2: IRL 2500 binding to the ETB receptor inhibits various physiological responses mediated by ETB activation, such as vasoconstriction. [] While ET-1 is known to induce both transient depressor and sustained pressor responses, IRL 2500 selectively inhibits the sustained pressor effects mediated by ETB receptors. [] This suggests a vasodilatory role of ETB receptors, which is unmasked by IRL 2500. [] Furthermore, IRL 2500 attenuates brain edema formation and disrupts the blood-brain barrier in a mouse cold injury model, likely by interfering with ETB-mediated inflammatory responses and vascular permeability. [, ]
Q3: Does IRL 2500 interact with other endothelin receptors?
A3: While IRL 2500 exhibits high selectivity for the ETB receptor, it displays weak affinity for the ETA receptor at higher concentrations. [, , ] Studies using selective antagonists for ETA and ETB receptors indicate a complex interplay between these two subtypes in mediating the physiological effects of ET-1. [, ]
Q4: Are there differences in IRL 2500 binding affinity across species?
A4: Yes, variations in IRL 2500's binding affinity for ETB receptors have been observed across different species. For instance, the affinity of ETB receptors for IRL 2500 is significantly higher in human left ventricle compared to rat left ventricle. [] These interspecies differences highlight the importance of considering the species used in preclinical studies when interpreting the pharmacological effects of IRL 2500.
Q5: What is the role of IRL 2500 in studying endothelin-mediated glutamate release?
A6: IRL 2500 has proven valuable in dissecting the role of ETB receptors in endothelin-mediated glutamate release from astrocytes. Studies using IRL 2500 demonstrate that both ETA and ETB receptors contribute to this process, with ETB playing a significant role. [] This highlights the potential of ETB antagonists like IRL 2500 in mitigating glutamate excitotoxicity, a major contributor to neuronal death in conditions like ischemia.
Q6: Can IRL 2500 affect the production or secretion of other vasoactive substances?
A7: Research suggests that IRL 2500 might indirectly influence the production and secretion of other vasoactive factors. For example, studies indicate that ETB receptor stimulation can increase adrenomedullin secretion from canine aortic endothelial cells, and this effect is blocked by IRL 2500. [] This finding suggests a potential interplay between ETB receptor activity and the adrenomedullin system, highlighting the complex interplay between various vasoactive pathways.
Q7: Does IRL 2500 hold promise as a therapeutic agent?
A8: While IRL 2500 has demonstrated promising results in preclinical studies, especially in models of brain edema and cold injury, further research is needed to fully assess its therapeutic potential in humans. [, ] Investigating its long-term effects, safety profile, and efficacy in clinical trials will be crucial in determining its suitability as a therapeutic agent.
Q8: What are the limitations of current research on IRL 2500?
A9: Current research on IRL 2500 primarily focuses on preclinical models, with limited data from human studies. [, , ] Therefore, further investigations, including clinical trials, are crucial to confirm its safety and efficacy in humans. Additionally, exploring potential long-term effects and understanding the full spectrum of IRL 2500's interactions with other physiological systems will be critical for its translation into a viable therapeutic option.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide](/img/structure/B1672115.png)

![(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B1672118.png)
![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)
![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)
